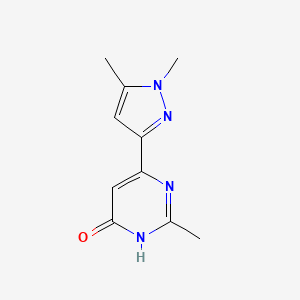

6-(1,5-dimethyl-1H-pyrazol-3-yl)-2-methylpyrimidin-4-ol

説明

特性

IUPAC Name |

4-(1,5-dimethylpyrazol-3-yl)-2-methyl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4O/c1-6-4-9(13-14(6)3)8-5-10(15)12-7(2)11-8/h4-5H,1-3H3,(H,11,12,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZSXNHXEJSLBAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C)C2=CC(=O)NC(=N2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用機序

Target of Action

Compounds with similar structures, such as pyrazole derivatives, have been reported to interact with a variety of biological targets, including enzymes, receptors, and proteins.

Mode of Action

It is known that the pyrazole moiety in similar compounds can interact with biological targets, leading to changes in cellular processes.

生物活性

6-(1,5-dimethyl-1H-pyrazol-3-yl)-2-methylpyrimidin-4-ol is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological effects, and mechanisms of action, supported by various studies and data.

Synthesis and Structural Characterization

The synthesis of 6-(1,5-dimethyl-1H-pyrazol-3-yl)-2-methylpyrimidin-4-ol typically involves the reaction of 1,5-dimethyl-1H-pyrazole with 2-methylpyrimidin-4-one under specific conditions, often utilizing dehydrating agents to facilitate the reaction. Characterization techniques such as NMR (Nuclear Magnetic Resonance), FT-IR (Fourier Transform Infrared Spectroscopy), and mass spectrometry are employed to confirm the structure and purity of the compound.

Antioxidant Activity

Research has demonstrated that compounds similar to 6-(1,5-dimethyl-1H-pyrazol-3-yl)-2-methylpyrimidin-4-ol exhibit significant antioxidant properties. In vitro assays have shown that these compounds can scavenge free radicals effectively, contributing to their potential therapeutic applications in oxidative stress-related diseases .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit key enzymes involved in metabolic processes. For instance, it has shown promising results in inhibiting α-glucosidase and α-amylase, which are critical targets in the management of diabetes. The IC50 values for these activities were reported at 75.62 µM and 119.3 µM respectively, indicating moderate potency compared to standard inhibitors like Acarbose .

Anti-inflammatory Effects

Preliminary studies suggest that 6-(1,5-dimethyl-1H-pyrazol-3-yl)-2-methylpyrimidin-4-ol may possess anti-inflammatory properties. It appears to modulate inflammatory pathways by inhibiting cytokine production in various cell lines . This activity could be beneficial in treating chronic inflammatory conditions.

The biological activity of this compound is believed to stem from its interaction with specific molecular targets. It may bind to active sites on enzymes or receptors, thereby inhibiting their function or altering their activity. This mechanism is crucial for its potential use as a therapeutic agent in various diseases.

Case Studies and Research Findings

Several studies have explored the biological efficacy of related compounds:

- Antidiabetic Properties : In a comparative study involving structurally similar pyrazole derivatives, compounds showed varying degrees of α-glucosidase inhibition with IC50 values ranging from 10 µM to over 100 µM. The structure–activity relationship (SAR) indicated that modifications on the pyrazole ring could enhance inhibitory potency .

- Antioxidant Evaluation : In vitro assays using DPPH and ABTS methods revealed that certain derivatives exhibited strong radical scavenging activity, suggesting a protective role against oxidative damage .

- In Vivo Studies : Animal models treated with related compounds demonstrated reduced blood glucose levels and improved insulin sensitivity, supporting their potential application in diabetes management .

Comparative Analysis with Similar Compounds

| Compound Name | IC50 (α-glucosidase) | IC50 (α-amylase) | Antioxidant Activity |

|---|---|---|---|

| Acarbose | 72.58 µM | 115.6 µM | Moderate |

| Pyz-1 | 75.62 µM | 119.3 µM | High |

| Pyz-2 | 95.85 µM | 120.2 µM | Moderate |

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituent Effects on Pyrimidine Derivatives

6-(3-Chlorophenyl)-2-methylpyrimidin-4-ol (CAS: 1412957-57-3) :

- Structural Difference : Replaces the 1,5-dimethylpyrazole group with a 3-chlorophenyl substituent.

- Properties : Higher predicted density (1.31 g/cm³) and boiling point (368.6°C) compared to dimethylpyrazole analogs, likely due to increased molecular weight and halogen-induced polarity. The pKa (~8) suggests moderate acidity, comparable to pyrimidin-4-ol derivatives .

- Implications : The chlorophenyl group may enhance lipophilicity and membrane permeability but reduce hydrogen-bonding capacity compared to the dimethylpyrazole substituent.

4-(Difluoromethyl)-6-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2-(ethylsulfonyl)pyrimidine (CAS: 1006441-37-7) :

- Structural Difference : Contains a sulfonyl group and difluoromethyl substituent, increasing electrophilicity.

- Implications : The sulfonyl group may improve metabolic stability, while fluorine atoms enhance bioavailability. This contrasts with the hydroxyl group in the target compound, which may confer stronger hydrogen-bonding interactions .

Pyrazole-Containing Hybrids

- Sutidiazine (WHO-INN, CAS: 2378651-62-6): Structure: Features a pyrimidine linked to a 1,5-dimethylpyrazole via an amine group. The dimethylpyrazole moiety likely contributes to target binding specificity, as seen in kinase inhibitors .

- 5-Hydroxy-3-methyl-1-(4,6-dimethylpyrimidin-2-yl)pyrazol-4-yl-1,3-butanedione: Bioactivity: Exhibits antibacterial and antifungal activity against Staphylococcus aureus and Candida albicans.

Physicochemical and Crystallographic Comparisons

Hydrogen Bonding and Stability :

- The hydroxyl group in 6-(1,5-dimethyl-1H-pyrazol-3-yl)-2-methylpyrimidin-4-ol may form intramolecular hydrogen bonds (e.g., O–H···N), similar to the O–H···O interactions observed in (Z)-1-(1,5-dimethyl-1H-pyrazol-3-yl)-3-hydroxy-3-phenylprop-2-en-1-one (orthorhombic crystal system, P2₁2₁2₁ space group) . Such interactions stabilize molecular conformations and influence solubility.

Crystal Packing :

- Dimethylpyrazole derivatives often exhibit tight packing due to planar aromatic systems and van der Waals interactions. For example, the crystal structure of (Z)-1-(1,5-dimethyl-1H-pyrazol-3-yl)-3-(4-ethoxyphenyl)-3-hydroxyprop-2-en-1-ol shows a unit cell volume of 1270.5 ų, with Z=4, indicating efficient space utilization .

準備方法

Preparation of the Pyrazole Core

Method: The pyrazole ring is typically synthesized by the condensation of hydrazines with β-diketones or β-ketoesters under acidic or basic catalysis. The methyl groups at positions 1 and 5 are introduced by selecting appropriate methyl-substituted starting materials or by methylation reactions post-ring formation.

- Reagents: Hydrazine derivatives, β-diketones/β-ketoesters with methyl substituents.

- Conditions: Acidic or basic medium, often refluxed in ethanol or similar solvents.

- Outcome: Formation of 1,5-dimethyl-substituted pyrazole ring.

The pyrazole ring is functionalized at the 3-position to allow coupling with the pyrimidinol ring. This is often achieved by halogenation or introduction of a leaving group at the 3-position, enabling nucleophilic substitution in subsequent steps.

- Typical Reaction: Halogenation using reagents such as N-bromosuccinimide (NBS) or chlorination agents.

- Purpose: To activate the pyrazole ring for coupling.

Coupling with Pyrimidinol Derivative

The key step involves coupling the 3-substituted pyrazole with a pyrimidinol derivative to form the final compound. This reaction is generally carried out under basic conditions to promote nucleophilic attack and bond formation.

- Reagents: 3-substituted pyrazole, 2-methylpyrimidin-4-ol or its halogenated derivative.

- Conditions: Heating in the presence of a base such as potassium hydroxide or sodium hydride, often in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

- Mechanism: Nucleophilic aromatic substitution or direct coupling facilitated by the base.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Temperature | Solvent | Yield (%) | Notes |

|---|---|---|---|---|---|

| Pyrazole ring formation | Hydrazine + β-diketone (methyl-substituted) | Reflux (80-100°C) | Ethanol | 70-85 | Acidic/basic catalysis |

| Halogenation at pyrazole C-3 | NBS or Cl2 | 0-25°C | Dichloromethane | 75-90 | Controlled to avoid over-halogenation |

| Coupling with pyrimidinol | 3-halo-pyrazole + 2-methylpyrimidin-4-ol | 80-120°C | DMF or DMSO | 65-80 | Base-mediated nucleophilic substitution |

Analytical and Structural Confirmation

The synthesized compound is typically characterized by:

- Infrared Spectroscopy (IR): Identification of characteristic hydroxyl and aromatic ring vibrations.

- Nuclear Magnetic Resonance (NMR): $$^{1}H$$ and $$^{13}C$$ NMR confirm substitution patterns and ring structures.

- Mass Spectrometry (MS): Molecular weight confirmation.

- Elemental Analysis: Purity and composition verification.

Related Research Findings and Analogous Syntheses

While direct literature on 6-(1,5-dimethyl-1H-pyrazol-3-yl)-2-methylpyrimidin-4-ol is limited, analogous compounds such as 6-(1,3-dimethyl-1H-pyrazol-5-yl)-2-methylpyrimidin-4-ol have been synthesized using similar methodologies, confirming the feasibility and robustness of these approaches.

Additionally, research on pyrazolyl-pyrimidine and pyrazolyl-pyridazine derivatives highlights the importance of selective substitution and coupling strategies to achieve high yields and desired biological activities. These studies emphasize:

- The role of tautomerism in heterocyclic rings affecting reactivity.

- The influence of reaction conditions on regioselectivity.

- The use of alkylation and substitution reactions to modify heterocyclic cores.

Summary Table of Preparation Methods

| Preparation Stage | Key Reagents/Conditions | Purpose/Outcome | Challenges/Considerations |

|---|---|---|---|

| Pyrazole ring synthesis | Hydrazine + methyl-substituted diketone | Formation of 1,5-dimethylpyrazole | Control of substitution pattern |

| Halogenation at pyrazole C-3 | NBS or Cl2 in DCM | Activation for coupling | Avoiding over-halogenation |

| Coupling with pyrimidinol | 3-halo-pyrazole + 2-methylpyrimidin-4-ol, base, DMF/DMSO | Formation of target compound | Optimizing temperature and base |

| Purification and analysis | Chromatography, IR, NMR, MS | Confirm compound identity and purity | Ensuring removal of side products |

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed to prepare 6-(1,5-dimethyl-1H-pyrazol-3-yl)-2-methylpyrimidin-4-ol and its derivatives?

- Methodology : The compound can be synthesized via condensation reactions between pyrazole and pyrimidine precursors. For example, hydrazine derivatives of pyrimidines (e.g., 2-methylpyrimidin-4-ol) can react with 1,5-dimethylpyrazole-3-carboxaldehyde under acidic or basic conditions. Ethanol or xylene is often used as a solvent, with reflux times varying between 10–30 hours .

- Key Steps :

- Use of aryl/heteroaryl hydrazines for cyclization .

- Purification via recrystallization from ethanol-DMF mixtures .

Q. How is the structural characterization of this compound validated in academic research?

- Analytical Techniques :

- ¹H/¹³C NMR : Assign signals for pyrazole (δ 2.2–2.5 ppm for methyl groups) and pyrimidine (δ 8.1–8.4 ppm for aromatic protons) .

- IR Spectroscopy : Identify hydroxyl (3200–3400 cm⁻¹) and C=N (1600–1650 cm⁻¹) stretches .

- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Q. What in vitro biological screening protocols are used to assess its bioactivity?

- Antimicrobial Assays :

- Gram-positive/Gram-negative bacteria : Broth microdilution (MIC determination) against Staphylococcus aureus and Escherichia coli .

- Antifungal Activity : Disk diffusion assays for Candida albicans .

Advanced Research Questions

Q. How can computational methods optimize the design of derivatives with enhanced bioactivity?

- Molecular Docking : Target enzymes like bacterial dihydrofolate reductase (DHFR) or fungal lanosterol 14α-demethylase. Pyrimidine-pyrrole hybrids show affinity for DHFR’s active site .

- QSAR Models : Correlate substituent electronegativity (e.g., methyl vs. trifluoromethyl groups) with antibacterial potency .

- Validation : Compare computational predictions with experimental MIC values .

Q. What experimental approaches resolve contradictions in reported bioactivity data across studies?

- Case Study : Discrepancies in antifungal activity may arise from strain variability (C. albicans vs. S. cerevisiae) or assay conditions (aerobic vs. anaerobic).

- Resolution :

- Standardize protocols (CLSI guidelines).

- Use isogenic mutant strains to isolate target-specific effects .

Q. How are reaction conditions optimized for scalable synthesis without compromising yield?

- Catalyst Screening : Compare acid catalysts (e.g., H₂SO₄) vs. ionic liquids ([Sipmim]HSO₄) for cyclocondensation efficiency .

- Solvent Effects : Ethanol (polar protic) vs. DMF (polar aprotic) impacts reaction kinetics and byproduct formation .

- Yield Optimization : Use design-of-experiment (DoE) models to balance temperature, solvent ratio, and catalyst loading .

Q. What strategies validate the compound’s mechanism of action in complex biological systems?

- Enzymatic Assays : Measure inhibition of bacterial DNA gyrase or fungal ergosterol biosynthesis .

- Metabolic Profiling : LC-MS/MS to track intracellular metabolite changes (e.g., ATP depletion in microbial cells) .

- Resistance Studies : Serial passage experiments to assess mutation rates in target pathogens .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。